molecular formula C22H24N2O3 B14118345 4-butoxy-N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

4-butoxy-N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

Cat. No.: B14118345
M. Wt: 364.4 g/mol
InChI Key: UYWGUROZZXROLG-UHFFFAOYSA-N
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Description

4-butoxy-N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethyl-2-oxo-1,2-dihydroquinoline with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

4-butoxy-N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide
  • 4-methyl-N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide
  • 4-chloro-N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

Uniqueness

4-butoxy-N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is unique due to its butoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide

InChI

InChI=1S/C22H24N2O3/c1-4-5-12-27-18-9-6-16(7-10-18)22(26)23-17-8-11-19-14(2)15(3)21(25)24-20(19)13-17/h6-11,13H,4-5,12H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

UYWGUROZZXROLG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(C(=O)N3)C)C

Origin of Product

United States

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